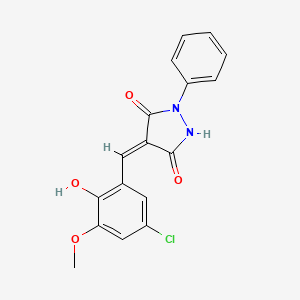
1-isonicotinoyl-4-(4-methoxybenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isonicotinoyl-4-(4-methoxybenzoyl)piperazine, commonly known as INMP, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. INMP is a piperazine derivative that exhibits a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The exact mechanism of action of INMP is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in bacterial, viral, and fungal growth. Additionally, INMP has been shown to modulate the immune response, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects
INMP has been shown to exhibit a range of biochemical and physiological effects, including inhibition of bacterial, viral, and fungal growth, modulation of the immune response, and antioxidant and anti-inflammatory effects. Additionally, INMP has been shown to have neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
INMP has several advantages for use in laboratory experiments, including its broad-spectrum antimicrobial activity and its ability to modulate the immune response. However, its solubility and stability can be limited, which may make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on INMP. One area of focus could be the development of new antibiotics and antiviral drugs based on INMP's antibacterial and antiviral properties. Additionally, further research could be conducted to explore the potential of INMP in the treatment of neurodegenerative diseases and other inflammatory conditions. Finally, the development of new synthetic methods for INMP could improve its solubility and stability, making it more suitable for use in laboratory experiments.
Méthodes De Synthèse
INMP can be synthesized using a variety of methods, including the reaction of 4-methoxybenzoyl chloride with isonicotinic acid and piperazine. The resulting compound can be purified using various techniques, such as recrystallization or column chromatography.
Applications De Recherche Scientifique
INMP has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new antibiotics and antiviral drugs. Additionally, INMP has been shown to possess anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
(4-methoxyphenyl)-[4-(pyridine-4-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-24-16-4-2-14(3-5-16)17(22)20-10-12-21(13-11-20)18(23)15-6-8-19-9-7-15/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUCRYMBHQUWFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5741236.png)
![N-[4-(dimethylamino)-1-naphthyl]-1-naphthamide](/img/structure/B5741254.png)

![2-[(4-isopropylbenzyl)(propyl)amino]ethanol](/img/structure/B5741272.png)

![ethyl 2-[(phenoxyacetyl)amino]benzoate](/img/structure/B5741277.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5741291.png)
![1-[(3,4-dimethylphenoxy)acetyl]azepane](/img/structure/B5741305.png)

![N-1,3-benzodioxol-5-yl-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B5741311.png)
![N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5741317.png)
![N-(2,6-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5741323.png)

![1-(4-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5741333.png)